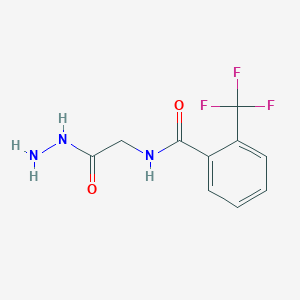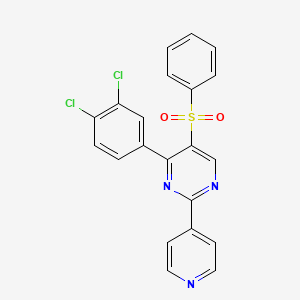
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine (DCPSP) is a synthetic pyrimidine derivative that is widely used in laboratory experiments due to its unique properties. It has been found to be a useful tool for studying various biochemical and physiological processes, and its applications in scientific research are numerous. DCPSP is a versatile molecule with a wide variety of uses, ranging from its ability to inhibit certain enzymes to its potential as a therapeutic agent.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine has been used in a variety of scientific research applications. It has been found to be a useful tool for studying the biochemical and physiological effects of various compounds. It has also been used to investigate the mechanism of action of certain enzymes, as well as to study the effects of various drugs on the body. 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine has also been used in cancer research and has been found to have potential therapeutic applications.
Mechanism of Action
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been found to act as an agonist of certain receptors, such as the 5-HT2A serotonin receptor. 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine has also been found to have anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine has been found to have a variety of biochemical and physiological effects, including its ability to inhibit the production of prostaglandins, its ability to act as an agonist of certain receptors, and its anti-inflammatory and anti-cancer activities. 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine has also been found to have neuroprotective effects, and it has been found to be effective in the treatment of depression and anxiety.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine in laboratory experiments is its versatility, as it can be used in a variety of applications. Its ability to act as an inhibitor of certain enzymes and as an agonist of certain receptors makes it a useful tool for studying the biochemical and physiological effects of various compounds. However, 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine is also limited by its potential toxicity, as it has been found to have some toxic effects in certain animal models.
Future Directions
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine has a wide variety of potential future applications. It has been found to have potential therapeutic applications, including its ability to act as an anti-inflammatory and anti-cancer agent. It has also been found to have potential neuroprotective effects, and it may be useful in the treatment of depression and anxiety. Additionally, 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine may be useful in the development of new drugs and therapies for various conditions. Finally, 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine may be useful in the development of new methods of drug delivery, as its ability to act as an inhibitor of certain enzymes and as an agonist of certain receptors makes it a promising tool for drug delivery.
Synthesis Methods
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine can be synthesized through a variety of methods, including a two-step synthesis involving the reaction of 4-chlorophenylsulfonyl chloride with 4-chlorophenylpyridine and subsequent reaction with 3,4-dichlorophenyl isocyanate. This method is relatively simple and yields a high yield of 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine. Other methods include the reaction of 4-chlorophenylsulfonyl chloride with 3,4-dichlorophenyl isocyanate, followed by reaction with 4-chlorophenylpyridine, and the reaction of 4-chlorophenylpyridine with 3,4-dichlorophenyl isocyanate followed by reaction with 4-chlorophenylsulfonyl chloride.
properties
IUPAC Name |
5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-17-7-6-15(12-18(17)23)20-19(29(27,28)16-4-2-1-3-5-16)13-25-21(26-20)14-8-10-24-11-9-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODMRJLOVXRQGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(4-pyridinyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Isopropoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2910480.png)

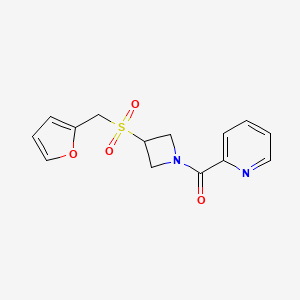

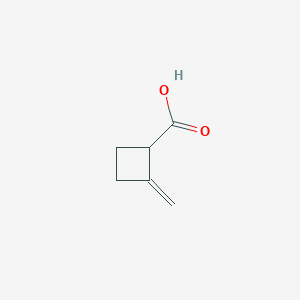

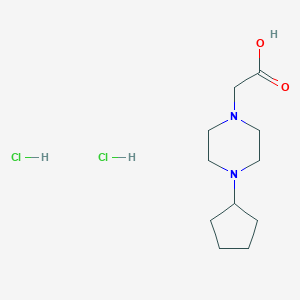
![2-Benzyl-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B2910492.png)
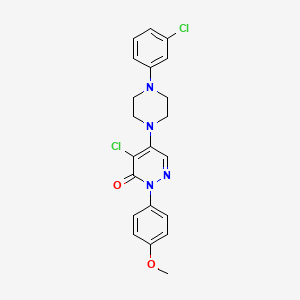

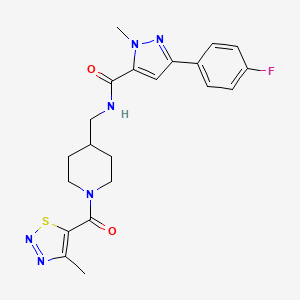
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2910496.png)
![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2910498.png)
